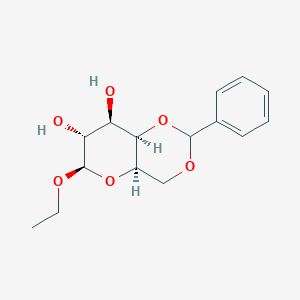
1,3-Dimethylpyrrolidine-2,5-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylpyrrolidine-2,5-dithione (DMPT) is a sulfur-containing organic compound that has been widely studied for its potential applications in various fields of science. DMPT is a cyclic sulfur compound that has a unique structure, which makes it an attractive compound for research in agriculture, animal husbandry, and medicine. DMPT is also known as an attractant for aquatic animals, and it has been used as a feed additive for aquatic animals in recent years.
Mécanisme D'action
The mechanism of action of DMPT is not fully understood. However, it is believed that DMPT exerts its effects by regulating the expression of certain genes that are involved in various physiological processes. DMPT has been shown to upregulate the expression of genes that are involved in cell growth and differentiation, as well as genes that are involved in the immune response. DMPT has also been shown to downregulate the expression of genes that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects. In agriculture, DMPT has been shown to increase the activity of certain enzymes that are involved in photosynthesis and carbon fixation. DMPT has also been shown to increase the concentration of certain metabolites that are involved in plant growth and development. In animal husbandry, DMPT has been shown to increase the activity of certain enzymes that are involved in nutrient digestion and absorption. DMPT has also been shown to increase the concentration of certain metabolites that are involved in energy metabolism and stress response. In medicine, DMPT has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages for lab experiments. First, DMPT is a stable compound that can be easily synthesized and purified. Second, DMPT is a relatively inexpensive compound that can be easily obtained in large quantities. Third, DMPT has a unique structure that makes it an attractive compound for research in various fields of science. However, DMPT also has some limitations for lab experiments. First, DMPT is a sulfur-containing compound that can react with other compounds in the lab, leading to unwanted side reactions. Second, DMPT is a relatively new compound that has not been extensively studied, and its long-term effects are not fully understood.
Orientations Futures
There are several future directions for DMPT research. First, more studies are needed to fully understand the mechanism of action of DMPT and its effects on various physiological processes. Second, more studies are needed to determine the optimal dosage and administration of DMPT for different applications. Third, more studies are needed to determine the safety and toxicity of DMPT for different organisms and environments. Fourth, more studies are needed to explore the potential applications of DMPT in other fields of science, such as material science and environmental science. Overall, DMPT is a promising compound that has the potential to make significant contributions to various fields of science.
Méthodes De Synthèse
DMPT can be synthesized by the reaction of 1,3-dimethyl-2-imidazolidinone with sulfur. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid. The yield of DMPT is typically high, and the reaction can be easily scaled up for industrial production.
Applications De Recherche Scientifique
DMPT has been extensively studied for its potential applications in various fields of science. In agriculture, DMPT has been shown to improve the growth performance of various crops, such as wheat, corn, and soybeans. DMPT has also been shown to increase the yield of some crops, such as rice and cotton. In animal husbandry, DMPT has been used as a feed additive for poultry, pigs, and aquatic animals. DMPT has been shown to improve the growth performance of these animals and increase their resistance to stress. In medicine, DMPT has been studied for its potential applications in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
Propriétés
Numéro CAS |
109875-81-2 |
|---|---|
Formule moléculaire |
C6H9NS2 |
Poids moléculaire |
159.3 g/mol |
Nom IUPAC |
1,3-dimethylpyrrolidine-2,5-dithione |
InChI |
InChI=1S/C6H9NS2/c1-4-3-5(8)7(2)6(4)9/h4H,3H2,1-2H3 |
Clé InChI |
NKLXQMFENJIAOJ-UHFFFAOYSA-N |
SMILES |
CC1CC(=S)N(C1=S)C |
SMILES canonique |
CC1CC(=S)N(C1=S)C |
Synonymes |
2,5-Pyrrolidinedithione, 1,3-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



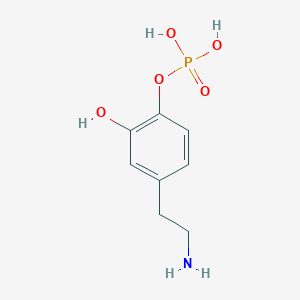
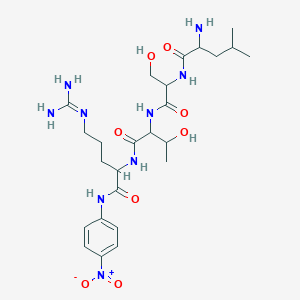
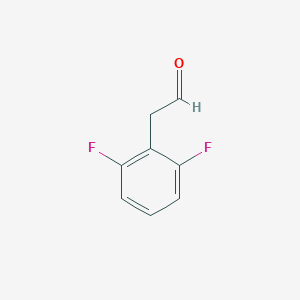
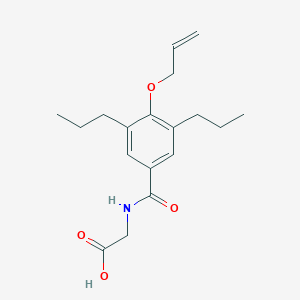
![9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B35267.png)
![1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione](/img/structure/B35272.png)

![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B35276.png)
![2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B35278.png)
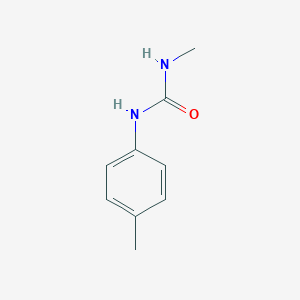
![Poly[oxy(dimethylsilylene)], alpha-[(3-hydroxypropyl)dimethylsilyl]-omega-[[(3-hydroxypropyl)dimethylsilyl]oxy]-, ether with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) (1:2), triblock](/img/structure/B35281.png)

